
Diethyl cyclopentylmalonate
Descripción general
Descripción
Diethyl cyclopentylmalonate is a chemical compound with the molecular formula C12H20O4 . It is also known by other names such as Cyclopentylmalonic Acid Diethyl Ester and diethyl 2-cyclopentylpropanedioate .
Molecular Structure Analysis
The InChI code for Diethyl cyclopentylmalonate isInChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 . The Canonical SMILES is CCOC(=O)C(C1CCCC1)C(=O)OCC . Physical And Chemical Properties Analysis
Diethyl cyclopentylmalonate has a molecular weight of 228.28 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 277.9±13.0 °C at 760 mmHg, and a flash point of 127.6±18.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación
Pharmaceutical Research
Diethyl Cyclopentylmalonate could potentially be used in pharmaceutical research . However, specific applications within this field are not clearly documented in the available resources.
Chemical Synthesis
In the field of chemical synthesis, Diethyl Cyclopentylmalonate might serve as a reagent or intermediate in the synthesis of other complex molecules . The exact processes and end products would depend on the specific reactions being carried out.
Biochemistry
While specific applications in biochemistry are not well-documented, compounds like Diethyl Cyclopentylmalonate could potentially be used in studies of metabolic pathways or enzymatic reactions .
Proteomics
In proteomics, Diethyl Cyclopentylmalonate could potentially be used in research . However, the specific applications within this field are not clearly documented in the available resources.
Material Science
In material science, Diethyl Cyclopentylmalonate could potentially be used in the development or synthesis of new materials . The exact applications would depend on the specific area of material science being considered.
Environmental Science
While specific applications in environmental science are not well-documented, compounds like Diethyl Cyclopentylmalonate could potentially be used in studies of environmental processes or phenomena .
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-cyclopentylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOKLNJWFXXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290213 | |
| Record name | Diethyl cyclopentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cyclopentylmalonate | |
CAS RN |
18928-91-1 | |
| Record name | 18928-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl cyclopentylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


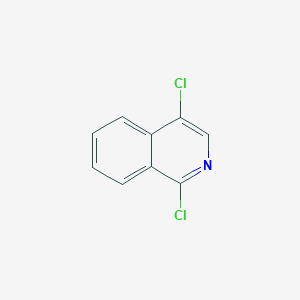
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
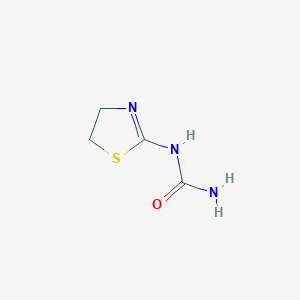

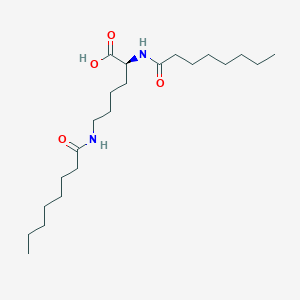
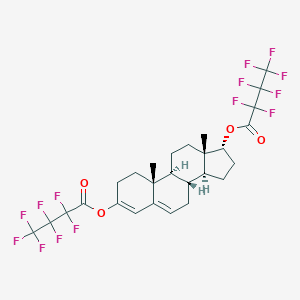
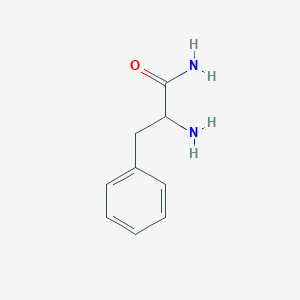


![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

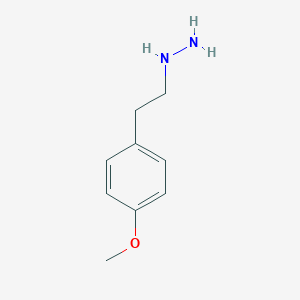
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)